Cas no 2034241-83-1 ((4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone)
![(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone structure](https://www.kuujia.com/scimg/cas/2034241-83-1x500.png)
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
-
- Inchi: 1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3
- InChI Key: MPSNULDDCXUTBQ-UHFFFAOYSA-N
- SMILES: C(N1CCN(S(C)(=O)=O)CC1)(C1=CC=C(OCC2CCOCC2)N=C1)=O
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-4828-20mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-20μmol |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-1mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-4mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-2mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-2μmol |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-10mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-30mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-5mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6475-4828-25mg |
1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine |
2034241-83-1 | 90%+ | 25mg |
$109.0 | 2023-07-05 |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone Related Literature
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Compound Introduction: (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone (CAS No. 2034241-83-1)
Introducing a highly specialized compound, (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone, identified by its unique Chemical Abstracts Service Number (CAS No. 2034241-83-1). This compound represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its intricate structure, featuring a 4-methylsulfonylpiperazine moiety linked to a 6-(oxan-4-ylmethoxy)pyridine scaffold, positions it as a promising candidate for further exploration in therapeutic applications.
The structural composition of this compound is meticulously crafted to leverage synergistic interactions between its functional groups. The 4-methylsulfonylpiperazine segment is known for its ability to modulate biological pathways by engaging with specific receptor targets, while the 6-(oxan-4-ylmethoxy)pyridine component introduces additional layers of chemical diversity. This combination not only enhances the compound's solubility and bioavailability but also opens up possibilities for targeted drug delivery systems.
In recent years, there has been growing interest in the development of molecules that can interact with multiple biological targets simultaneously. This concept, known as polypharmacology, has shown immense potential in treating complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The unique structure of (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone aligns well with this approach, making it an attractive scaffold for designing multifunctional therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The 4-methylsulfonylpiperazine moiety has been extensively studied for its pharmacological properties, including its ability to modulate neurotransmitter systems such as serotonin and dopamine. By incorporating this group into the molecular framework, researchers aim to develop novel compounds that can address neurological conditions with higher efficacy and fewer side effects compared to existing treatments.
Furthermore, the 6-(oxan-4-ylmethoxy)pyridine component adds another dimension to the compound's pharmacological profile. This moiety has been shown to exhibit anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases associated with oxidative stress and inflammation. The presence of both these functional groups makes (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone a versatile candidate for further investigation in various therapeutic contexts.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The process begins with the preparation of key intermediates, followed by their functionalization to introduce the desired structural features. Each step is designed to maximize yield and purity while minimizing unwanted byproducts. This level of precision ensures that the final product meets the stringent requirements for further pharmacological evaluation.
In terms of pharmacokinetic properties, (4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-ylmethanone exhibits promising characteristics that make it suitable for clinical development. Studies have indicated good oral bioavailability and moderate metabolic stability, suggesting that it could be effectively administered via various routes. Additionally, its solubility profile allows for formulation into different dosage forms, enhancing patient compliance and therapeutic outcomes.
The potential applications of this compound extend beyond CNS disorders. Preliminary research suggests that it may also have utility in treating cardiovascular diseases by modulating lipid metabolism and inhibiting platelet aggregation. Moreover, its anti-inflammatory properties could make it valuable in managing autoimmune conditions such as rheumatoid arthritis and psoriasis. These diverse therapeutic possibilities underscore the importance of continued research into this innovative molecule.
As our understanding of disease mechanisms evolves, so does our approach to drug discovery and development. The integration of computational methods and high-throughput screening techniques has revolutionized the process of identifying novel bioactive compounds. (4-methylsulfonylpiperazin-1-y)-[6-(oxan--ylylmethoxy)pyridin--ylmethanone, with its unique structural features, is well-positioned to benefit from these advancements. By leveraging cutting-edge technologies, researchers can accelerate the identification of potential lead compounds and optimize their pharmacological profiles more efficiently than ever before.
The future prospects for this compound are bright, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible clinical benefits for patients worldwide. As research progresses, we can expect to see more innovative applications emerge from molecules like (4-methylsulfonylpiperazin--y)-[6-(oxan--ylylmethoxy)pyridin--ylmethanone, further solidifying its role as a cornerstone in modern medicinal chemistry.
2034241-83-1 ((4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone) Related Products
- 2839139-02-3(6-(Trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride)
- 2680704-17-8(tert-butyl N-(5-bromopyridin-2-yl)-N-[(oxolan-2-yl)methyl]carbamate)
- 1308361-40-1(N-(1-Cyanocyclohexyl)-3,5-difluorobenzamide)
- 13948-37-3(2-benzyl-1,3-thiazole)
- 2828439-99-0((S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride)
- 1402078-01-6(2-(Piperidin-1-yl)benzene-1-sulfonyl chloride)
- 946267-89-6(N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)butanamide)
- 2103630-12-0(2-(3-Hydroxy-8-azabicyclo3.2.1oct-3-yl)methyl-6-methylpyridazin-3(2H)-one dihydrochloride)
- 1346708-10-8(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine)
- 1105246-46-5(1-(4-ethoxyphenyl)-3-{2-6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-ylethyl}urea)



